2,4,6-Trichloropyrimidine-5-carbaldehyde
Overview
Description
2,4,6-Trichloropyrimidine-5-carbaldehyde is a versatile intermediate in organic synthesis, particularly in the construction of pyrimidine derivatives. The compound serves as a key precursor for various heterocyclic compounds, which are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of derivatives of 2,4,6-trichloropyrimidine-5-carbaldehyde involves various strategies. For instance, a regioselective approach has been developed for the synthesis of trisubstituted arylaminopyrimidine-5-carbaldehydes, which are further used to create unique GlambdaC base precursors . Another study reports the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent, demonstrating the versatility of chloropyrimidine carbaldehydes in synthesizing complex molecules .
Molecular Structure Analysis
The molecular structure of intermediates and final products derived from 2,4,6-trichloropyrimidine-5-carbaldehyde has been confirmed using various analytical techniques. For example, the structure of an intermediate in the synthesis of pyrazole derivatives was investigated by X-ray crystallography . These structural analyses are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
2,4,6-Trichloropyrimidine-5-carbaldehyde undergoes a variety of chemical reactions. It can participate in S(N)Ar reactions with different nucleophiles, leading to amination, solvolysis, and condensation products . Cyclocondensation reactions have also been employed to synthesize pyrido[2,3-d]pyrimidines and peri-fused heterocyclic systems such as pyrimido[4,5,6-de][1,8]naphthyridines . Additionally, tandem reactions involving acetalisation and cycloisomerization have been developed for the synthesis of dihydrofuro[3,4-d]pyrimidines and pyrano[4,3-d]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,6-trichloropyrimidine-5-carbaldehyde derivatives are influenced by the substituents and the nature of the heterocyclic systems formed. For instance, the introduction of a methylthio group can lead to the synthesis of thieno[2,3-d]pyrimidines, which can be further modified to obtain nitro compounds and carboxylic acids . The interaction with glycine esters under different conditions results in the formation of pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, indicating the reactivity of the aldehyde group in cyclization reactions .
Scientific Research Applications
1. Synthesis of Structurally Unique Base Precursors
Beingessner et al. (2008) developed an efficient regioselective synthesis of trisubstituted 2-arylaminopyrimidine-5-carbaldehydes, using 2,4,6-trichloropyrimidine-5-carbaldehyde. This process enables the creation of highly functionalized fused-bicyclic pyrimidine substrates, which are further derivatized to produce unique GlambdaC base precursors (Beingessner et al., 2008).
2. Creation of Pyrimidine Derivatives
Zinchenko et al. (2018) investigated the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to the discovery of new derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These findings are significant for synthesizing potential biologically active compounds (Zinchenko et al., 2018).
3. Aromatic Nucleophilic Substitution Reactions
Trilleras et al. (2022) reported on the unexpected products of aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. These compounds are essential for building pyrimidine-based precursors for N-heterocyclic systems (Trilleras et al., 2022).
4. Synthesis of Condensed Azines
Bakulina et al. (2014) detailed the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate, leading to the synthesis of condensed azines like pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives (Bakulina et al., 2014).
5. Oxidation of Alcohols
Yoneda et al. (1981) synthesized pyridodipyrimidines using 2,4,6-trichloropyrimidine-5-carbaldehyde, which effectively oxidized a variety of alcohols under neutral conditions, showcasing their utility as oxidation catalysts (Yoneda et al., 1981).
6. Synthesis of Pyridodipyrimidines
Yamato et al. (1991) conducted research on the condensation of 2,4,6-trichloropyrimidine-5-carbaldehyde, resulting in bis(pyridodipyrimidin-10-yl)alkanes. These compounds showed autorecycling turnover oxidation, making them significant for various synthetic applications (Yamato et al., 1991).
Safety And Hazards
2,4,6-Trichloropyrimidine-5-carbaldehyde is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2,4,6-trichloropyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJIRFGNHAAUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(N=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448827 | |
Record name | 2,4,6-trichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloropyrimidine-5-carbaldehyde | |
CAS RN |
50270-27-4 | |
Record name | 2,4,6-trichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trichloro-5-pyrimidinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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